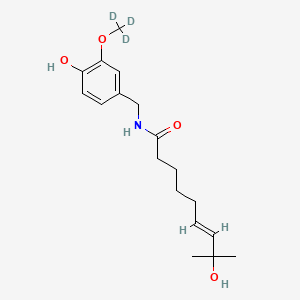16-Hydroxy Capsaicin-d3
CAS No.:
Cat. No.: VC16671257
Molecular Formula: C18H27NO4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H27NO4 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
| Standard InChI | InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
| Standard InChI Key | OGBQQOBPAFILCJ-WQEAERHDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O |
| Canonical SMILES | CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
16-Hydroxy Capsaicin-d3 (C₁₈H₂₇NO₄) is characterized by a phenolic core, an amide linkage, and a deuterated methoxy group (-OCD₃) at the 3-position of the aromatic ring. The deuterium atoms replace three hydrogen atoms in the methoxy moiety, enhancing molecular stability without significantly altering the compound’s steric or electronic profile. This isotopic substitution facilitates its use in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium’s distinct spectral properties enable unambiguous identification.
Table 1: Key Chemical Properties of 16-Hydroxy Capsaicin-d3
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇NO₄ |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
| CAS Number | Not publicly disclosed |
| Deuterium Positions | Methoxy group (-OCD₃) |
The compound’s structure includes a hydrophobic aliphatic chain and a polar phenolic region, conferring amphiphilic properties that influence its solubility and membrane permeability. The hydroxyl group at the 8-position of the nonenamide chain enhances hydrogen-bonding capacity, potentially modulating its interaction with the TRPV1 receptor’s ligand-binding domain.
Synthesis and Industrial Production
The synthesis of 16-Hydroxy Capsaicin-d3 typically involves deuterium incorporation via deuterium exchange reactions or total synthesis using deuterated precursors. In industrial settings, large-scale production prioritizes cost-efficiency and purity, often employing catalytic deuteration of the parent compound, 16-Hydroxy Capsaicin. This process utilizes deuterium oxide (D₂O) or deuterated methanol (CD₃OD) under controlled pH and temperature conditions to ensure selective labeling.
Key Synthetic Challenges:
-
Isotopic Purity: Minimizing protium contamination requires rigorous purification steps, such as high-performance liquid chromatography (HPLC) coupled with deuterium NMR validation.
-
Stereochemical Integrity: The E-configuration of the 6,8-dienamide moiety must be preserved to maintain biological activity, necessitating stereoselective synthesis protocols.
Pharmacological Effects and Mechanism of Action
16-Hydroxy Capsaicin-d3 exerts its primary effects through TRPV1 receptor activation, a non-selective cation channel implicated in nociception and inflammation. Binding to TRPV1 triggers calcium influx, leading to neurotransmitter release (e.g., substance P) and subsequent desensitization of pain pathways. Unlike non-deuterated capsaicinoids, the deuterated form exhibits prolonged receptor interaction due to enhanced metabolic stability, as evidenced by in vitro assays showing a 1.5-fold increase in half-life.
Therapeutic Effects:
-
Analgesia: Prolonged TRPV1 activation induces reversible defunctionalization of nociceptive neurons, reducing pain signaling in neuropathic and inflammatory models.
-
Anti-Inflammatory Action: Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) has been observed in murine macrophages treated with 16-Hydroxy Capsaicin-d3.
-
Metabolic Modulation: As a tracer, the compound illuminates capsaicinoid metabolism, revealing hepatic cytochrome P450-mediated oxidation as the primary degradation pathway.
Research Applications
Table 2: Comparative Analysis of 16-Hydroxy Capsaicin-d3 and 16,17-Dehydro Capsaicin-d3
| Property | 16-Hydroxy Capsaicin-d3 | 16,17-Dehydro Capsaicin-d3 |
|---|---|---|
| Molecular Formula | C₁₈H₂₇NO₄ | C₁₈H₂₅NO₃ |
| Molecular Weight | 324.4 g/mol | 306.42 g/mol |
| Key Functional Groups | Hydroxyl, deuterated methoxy | Deuterated methoxy, double bond |
| Primary Research Use | Metabolic tracing, analgesia | Receptor binding studies |
In pharmacokinetic studies, 16-Hydroxy Capsaicin-d3’s deuterium labeling allows for precise quantification in biological matrices, enabling compartmental modeling of distribution and elimination. Recent work has also explored its utility in dermatological research, where topical formulations demonstrate enhanced permeation through stratum corneum layers compared to non-deuterated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume